molecular formula C11H14O5 B8705591 2,3,4-Trimethoxy-6-methylbenzoic acid

2,3,4-Trimethoxy-6-methylbenzoic acid

Cat. No. B8705591
M. Wt: 226.23 g/mol
InChI Key: IINQNMKCOMHAMZ-UHFFFAOYSA-N
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Patent
US08653277B2

Procedure details

45.6 g (217 mmol) of 2,3,4-trimethoxy-6-methylbenzaldehyde was dissolved in 130 ml of dimethyl sulfoxide, and an aqueous solution (50 ml) of 5.2 g (44 mmol) of sodium dihydrogen phosphate was dropwise added over a period of 20 minutes. Then, an aqueous solution (180 ml) of 28 g (305 mmol) of sodium chlorite was dropwise added over a period of 3 hours, followed by stirring for 2 hours. A saturated sodium hydrogencarbonate aqueous solution was added until no bubbling occurred, followed by stirring for 1 hour. Then, the reaction solution was washed with 50 ml of ethyl acetate twice, and concentrated hydrochloric acid was added to make the aqueous layer acidic, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The obtained crystals were washed with hexane to obtain 45.6 g (yield: 93%) of 2,3,4-trimethoxy-6-methylbenzoic acid (melting point 95 to 97° C.).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[C:7]([CH3:15])[C:4]=1[CH:5]=[O:6].P([O-])(O)(O)=[O:17].[Na+].Cl([O-])=O.[Na+].C(=O)([O-])O.[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[C:7]([CH3:15])[C:4]=1[C:5]([OH:17])=[O:6] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC(=C1OC)OC)C
Name
Quantity
130 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
5.2 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Three
Name
solution
Quantity
180 mL
Type
reactant
Smiles
Name
Quantity
28 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
WASH
Type
WASH
Details
Then, the reaction solution was washed with 50 ml of ethyl acetate twice
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The obtained crystals were washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC(=C1OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 458.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.